molecular formula C20H20N2O4 B11486023 methyl 4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

methyl 4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

Cat. No.: B11486023
M. Wt: 352.4 g/mol
InChI Key: SXHIMHBKKQPYGN-UHFFFAOYSA-N
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Description

METHYL 4,7-DIOXO-6-PHENYL-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon This particular compound features a pyrazinoquinoline core, which is a fused ring system combining pyrazine and quinoline moieties

Preparation Methods

The synthesis of METHYL 4,7-DIOXO-6-PHENYL-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrazinoquinoline core through the condensation of appropriate precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to drive the reactions to completion .

Chemical Reactions Analysis

METHYL 4,7-DIOXO-6-PHENYL-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

METHYL 4,7-DIOXO-6-PHENYL-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4,7-DIOXO-6-PHENYL-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

METHYL 4,7-DIOXO-6-PHENYL-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE can be compared to other heterocyclic compounds with similar structures, such as:

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

methyl 4,7-dioxo-6-phenyl-2,3,6,8,9,10-hexahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

InChI

InChI=1S/C20H20N2O4/c1-26-20(25)17-15(12-6-3-2-4-7-12)16-13(8-5-9-14(16)23)22-11-10-21-19(24)18(17)22/h2-4,6-7,15H,5,8-11H2,1H3,(H,21,24)

InChI Key

SXHIMHBKKQPYGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=O)NCCN2C3=C(C1C4=CC=CC=C4)C(=O)CCC3

Origin of Product

United States

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